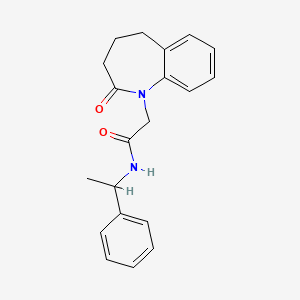
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide, also known as PNU-282987, is a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR). This compound has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用机制
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide acts as a selective agonist of the α7 nAChR, which is a subtype of the nicotinic acetylcholine receptor found in the central nervous system. Activation of the α7 nAChR has been shown to improve cognitive function and memory, as well as have neuroprotective effects. 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide specifically binds to the α7 nAChR with high affinity, leading to increased receptor activation and downstream signaling.
Biochemical and Physiological Effects
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its effects on cognitive function and memory, this compound has been shown to have anti-inflammatory effects, reduce oxidative stress, and improve synaptic plasticity. 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has also been shown to increase the release of neurotrophic factors, which are important for promoting neuronal survival and growth.
实验室实验的优点和局限性
One advantage of using 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide in lab experiments is its high selectivity for the α7 nAChR, which allows for more specific targeting of this receptor subtype. Additionally, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied in preclinical models, making it a well-characterized compound for research purposes. However, one limitation of using 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide is its relatively short half-life, which may require frequent dosing in experiments.
未来方向
There are several potential future directions for research on 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide. One area of interest is the development of novel therapeutics based on this compound for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide, as well as its potential limitations and side effects. Finally, research on the pharmacokinetics and pharmacodynamics of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide may lead to the development of more effective dosing regimens for this compound.
合成方法
The synthesis of 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide involves several steps, including the reaction of 2-aminobenzophenone with ethyl chloroacetate to form an intermediate, which is then reacted with 2-bromoethylamine hydrobromide to produce the final product. This synthesis method has been optimized for maximum yield and purity, and has been widely used in research studies.
科学研究应用
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Additionally, 2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
属性
IUPAC Name |
2-(2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-15(16-8-3-2-4-9-16)21-19(23)14-22-18-12-6-5-10-17(18)11-7-13-20(22)24/h2-6,8-10,12,15H,7,11,13-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNQESCSSRLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN2C(=O)CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)-N-(1-phenylethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]-3-methoxybenzamide](/img/structure/B7544071.png)
![N-ethyl-2-[2-(1-hydroxyethyl)benzimidazol-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B7544085.png)





![5-{[2-(4-chlorophenyl)pyrrolidin-1-yl]carbonyl}-1-methyl-1H-pyrazole](/img/structure/B7544123.png)
![2-(4-{[2-(Phenoxymethyl)-1,3-thiazol-4-yl]acetyl}piperazin-1-yl)pyrimidine](/img/structure/B7544142.png)
![1-{[4-Methyl-2-(phenoxymethyl)-1,3-thiazol-5-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B7544143.png)
![(E)-2-(1H-benzimidazol-2-yl)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enenitrile](/img/structure/B7544145.png)
![1-[2-(4-benzylpiperazino)-2-oxoethyl]-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one](/img/structure/B7544156.png)

